molecular formula C33H26N4O B029663 5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole CAS No. 154709-18-9

5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole

Cat. No.: B029663
CAS No.: 154709-18-9
M. Wt: 494.6 g/mol
InChI Key: QTMWXNFBOZZDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole, also known as this compound, is a useful research compound. Its molecular formula is C33H26N4O and its molecular weight is 494.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Drug Design Compounds containing biphenyl and tetrazole groups are frequently explored in the context of drug discovery and design. The biphenyl structure, due to its planarity and ability to engage in π-π interactions, is often used to improve the binding affinity of pharmaceuticals to their targets. Tetrazole, on the other hand, is a bioisostere for the carboxylate group, making it a common substituent in drug molecules aiming for enhanced metabolic stability or improved pharmacokinetic properties. For example, tetrazole derivatives have been studied for their potential as radioprotectors and topoisomerase inhibitors, indicating their role in developing treatments for conditions requiring DNA protection or modulation (Issar & Kakkar, 2013).

Materials Science In materials science, biphenyl and tetrazole groups contribute to the synthesis of novel polymers and functional materials. These components can impart specific properties, such as thermal stability, electrical conductivity, and luminescence, to the materials, making them suitable for applications in electronics, optics, and energy storage. For instance, research on plastic scintillators based on polymethyl methacrylate discusses the use of various luminescent dyes, demonstrating the broader scope of how chemical modifications can tailor material properties for specific applications (Salimgareeva & Kolesov, 2005).

Biomedical Research In biomedical research, derivatives of biphenyl and tetrazole have been explored for their therapeutic potential across a range of conditions, including cardiovascular diseases, cancer, and neurological disorders. The specificity of these compounds to interact with biological targets, such as enzymes and receptors, allows for the development of novel treatments with potentially lower toxicity and higher efficacy. Studies on compounds like DuP 753 reveal the significance of selective and competitive inhibition of physiological pathways, illustrating the potential of chemically complex molecules in therapeutic applications (Wong et al., 1991).

Properties

IUPAC Name

[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N4O/c38-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-34-35-36-37(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23,38H,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMWXNFBOZZDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568450
Record name {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154709-18-9
Record name {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.4 g of 4-(acetoxymethyl)-2'-(1-triphenylmethyltetrazol-5-yl)biphenyl dissolved in 30 ml of anhydrous THF, are dropped during 0.5h into a suspension of 0.5 g of LiAlH4 in 20 ml of anhydrous THF at 0° C. The mixture is stirred for 24h at 0° C., then a stoichiometric amount of water is added to decompose LiAlH4 and the precipitated salts are filtered off. The solution is evaporated and the residue is triturated with an hexane:ethyl acetate mixture (9:1). Upon filtration and drying, 2.6 g of a white powder are obtained (Yield: 83%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
0.5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
24h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.